3-(4-Bromophenyl)pyridine
Overview
Description
3-(4-Bromophenyl)pyridine is a chemical compound with the molecular formula C11H8BrN . It is a nitrogen-rich organic compound that is related by its synthesis .
Synthesis Analysis
The synthesis of 3-(4-Bromophenyl)pyridine involves several methodologies. One approach is the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines with precise stereochemistry . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-(4-Bromophenyl)pyridine has been studied and reported in several scientific papers . The compound forms stacks of dimers, roughly along the a-axis direction of the crystal .Chemical Reactions Analysis
The chemical reactions involving 3-(4-Bromophenyl)pyridine are diverse. For instance, a ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another reaction involves a stereoselective one-pot amine oxidase/ene imine reductase cascade .Physical And Chemical Properties Analysis
3-(4-Bromophenyl)pyridine is a solid at room temperature . It has a molecular weight of 234.1 .Scientific Research Applications
Antibacterial Applications
3-(4-Bromophenyl)pyridine and its derivatives have shown promising antibacterial properties. For instance, a study synthesized various pyridine chalcones, including compounds related to 3-(4-Bromophenyl)pyridine, and tested their antibacterial efficacy. One of these compounds demonstrated significant activity against bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Jasril et al., 2013).
Molecular Structure Analysis
The structural and molecular properties of 3-(4-Bromophenyl)pyridine derivatives have been the subject of extensive research. Studies have explored different molecular conformations, hydrogen bonding patterns, and intermolecular interactions. These insights are crucial for understanding the compound's potential applications in various fields (J. Quiroga et al., 2010).
Theoretical Studies
Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the electronic structure and activity relationship of 3-(4-Bromophenyl)pyridine. Such studies provide deeper insights into the active sites and reactivity of the molecule, which is essential for designing new compounds with desired properties (S. Trivedi, 2017).
Optical Applications
3-(4-Bromophenyl)pyridine derivatives have been studied for their potential use in optical applications. For example, a derivative was synthesized and analyzed for its nonlinear optical properties and optical limiting behavior, indicating potential use in optoelectronic applications (Anthoni Praveen Menezes et al., 2016).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel chemical entities, including pyridothienopyrimidine derivatives, demonstrating its versatility in heterocyclic chemistry. Such syntheses lead to compounds with potential antimicrobial activities (M. Gad-Elkareem et al., 2011).
Crystal Structure Determination
Studies have also focused on determining the crystal structure of 3-(4-Bromophenyl)pyridine derivatives. Understanding the crystal structure is essential for applications in material science and pharmaceuticals (P. Ramesh et al., 2009).
Coordination Chemistry
The coordination of 3-(4-Bromophenyl)pyridine with metal centers has been explored, leading to the synthesis of various complexes. These studies contribute to the field of coordination chemistry and have potential implications in catalysis and materials science (David A. Strawser et al., 2005).
Pharmaceutical Impurity Analysis
In the pharmaceutical industry, the compound has been identified and quantified as an impurity in certain drugs. Such studies are crucial for ensuring the quality and safety of pharmaceutical products (S. S. Wagh et al., 2017).
Surface Chemistry
Research has also delved into the interaction of 3-(4-Bromophenyl)pyridine derivatives with metal surfaces, which is significant in the fields of surface chemistry and nanotechnology (Jindong Ren et al., 2018).
Corrosion Inhibition
The compound's derivatives have been investigated as corrosion inhibitors, highlighting its potential application in industrial maintenance and protection (A. Saady et al., 2020).
Safety And Hazards
Future Directions
The future directions for 3-(4-Bromophenyl)pyridine research could involve further exploration of its synthesis methods and pharmacological properties . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
3-(4-bromophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHUOBPHXDXZBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363915 | |
Record name | 3-(4-bromophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)pyridine | |
CAS RN |
129013-83-8 | |
Record name | 3-(4-bromophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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